molecular formula C9H10BrNO B1609030 N-(3-bromo-2-methylphenyl)acetamide CAS No. 54879-19-5

N-(3-bromo-2-methylphenyl)acetamide

Cat. No. B1609030
CAS RN: 54879-19-5
M. Wt: 228.09 g/mol
InChI Key: YYAPEVMVBWRSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of N-(3-bromo-2-methylphenyl)acetamide consists of a brominated phenyl ring attached to an acetamide functional group. The bromine atom is positioned at the 3-position, and the methyl group is at the 2-position on the phenyl ring. The acetamide moiety contributes to the overall structure, conferring its amide functionality .

Scientific Research Applications

Molecular Conformations and Supramolecular Assembly

Halogenated N,2-diarylacetamides, including compounds similar to N-(3-bromo-2-methylphenyl)acetamide, have been studied for their molecular conformations and supramolecular assembly. These compounds exhibit diverse molecular interactions, such as N-H...O and C-H...π(arene) hydrogen bonds, contributing to their structural characteristics (Nayak et al., 2014).

Spectroscopic and Electronic Properties

Research has been conducted on compounds analogous to N-(3-bromo-2-methylphenyl)acetamide, focusing on their electronic properties and vibrational mode couplings. This includes spectroscopic analysis and quantum chemical investigations to understand their electronic structure and stability (Viana et al., 2017).

Crystal Structure Analysis

Studies on the crystal structures of compounds like 2-Chloro-N-(3-methylphenyl)acetamide provide insights into the conformation of N-H bonds and intermolecular hydrogen bonding patterns, which are relevant to understanding the structural behavior of N-(3-bromo-2-methylphenyl)acetamide (Gowda et al., 2007).

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a compound structurally related to N-(3-bromo-2-methylphenyl)acetamide, has been used as an intermediate in the synthesis of antimalarial drugs. Research on chemoselective acetylation techniques using immobilized lipase catalysts highlights its potential in drug synthesis (Magadum & Yadav, 2018).

Pharmacological Potential of Derivatives

The synthesis and pharmacological assessment of acetamide derivatives, including those structurally related to N-(3-bromo-2-methylphenyl)acetamide, have revealed their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These studies demonstrate the therapeutic potential of such compounds (Rani et al., 2016).

Synthesis Under Microwave Irradiation

Research has explored the synthesis of various acetamide derivatives, including N-(4-methylphenyl) acetamide, under microwave irradiation. This method offers advantages like short reaction times and high yield, demonstrating the efficient synthesis of compounds structurally similar to N-(3-bromo-2-methylphenyl)acetamide (Liu Chang-chu, 2014).

Noncovalent Interaction Studies

Studies on compounds such as N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, which share structural features with N-(3-bromo-2-methylphenyl)acetamide, focus on noncovalent interactions like hydrogen, stacking, and halogen bonding. These interactions are critical for understanding the stability and reactivity of such compounds (Gouda et al., 2022).

Antimicrobial Evaluation

Some derivatives of N-(3-bromo-2-methylphenyl)acetamide, such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide, have been synthesized and evaluated for their antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents (Gul et al., 2017).

Enzyme Inhibitory Potential

Research on sulfonamides with acetamide moieties, similar to N-(3-bromo-2-methylphenyl)acetamide, has investigated their enzyme inhibitory potential. These studies provide insights into the development of enzyme inhibitors for therapeutic applications (Abbasi et al., 2019).

properties

IUPAC Name

N-(3-bromo-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAPEVMVBWRSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400104
Record name N-(3-bromo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-2-methylphenyl)acetamide

CAS RN

54879-19-5
Record name N-(3-bromo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromo-2-methyl-phenylamine (4.1 g, 21.9 mmol) was treated with DIEA (8.4 mL, 48 mmol) and chilled to zero degrees. Acetyl chloride (1.7 mL, 24.1 mmol) was added dropwise via syringe. Reaction was allowed to return to room temperature and stir for 1 hour. Reaction was then poured onto water and washed once. Organic phase was evaporated to off-white solids. Trituration with hexanes afforded title compound as white solids (4.4 g, 89%).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromo-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromo-2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-bromo-2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromo-2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-bromo-2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-bromo-2-methylphenyl)acetamide

Citations

For This Compound
4
Citations
ML Liu, WY Li, HL Fang, YX Ye, SY Li… - …, 2022 - Wiley Online Library
Thirty‐eight disulfides containing N‐arylacetamide were designed and synthesized in an effort to develop novel urease inhibitors. Biological evaluation revealed that some of the …
E Leung, LI Pilkington, M van Rensburg… - Bioorganic & Medicinal …, 2016 - Elsevier
Seventy nine derivatives of thieno[2,3-b]quinolines, tetrahydrothieno[2,3-b]quinoline, dihydrocyclopenta[b]thieno[3,2-e]pyridine, cyclohepta[b]thieno[3,2-e]pyridine and …
Number of citations: 29 www.sciencedirect.com
NK Binsaleh, CA Wigley, KA Whitehead… - European journal of …, 2018 - Elsevier
Drugs which inhibit platelet function are commonly used to prevent blood clot formation in patients with Acute Coronary Syndromes (ACS) or those at risk of stroke. The thieno[3,2-c]…
Number of citations: 32 www.sciencedirect.com
F Ran, Y Liu, G Zhao - Medicinal Chemistry Research, 2022 - Springer
Abstract Development of Bruton’s tyrosine kinase (BTK) inhibitors is of great value and significance in the treatment of B-cell malignancies and autoimmune diseases. Herein, a novel …
Number of citations: 5 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.